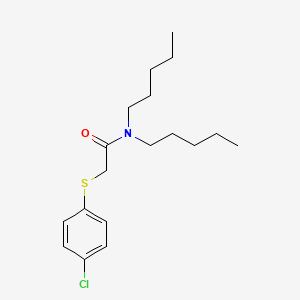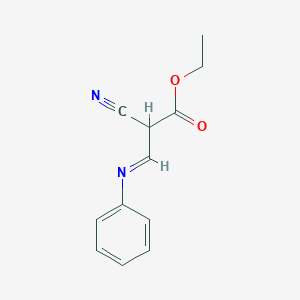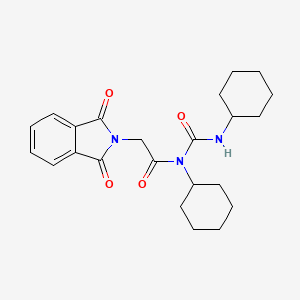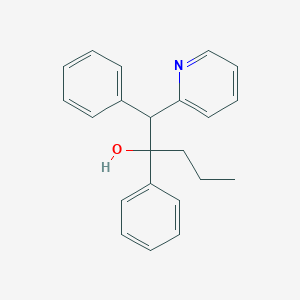
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetamide moiety with dipentyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group
Acetamide formation: The intermediate is then reacted with an acetamide derivative under controlled conditions to form the desired acetamide structure.
Dipentyl substitution: Finally, the acetamide is alkylated with pentyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide moiety.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified acetamide derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-diethylacetamide
- 2-(4-chlorophenyl)sulfanyl-N,N-dipropylacetamide
Comparison: Compared to its similar compounds, 2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide is unique due to the presence of dipentyl groups, which may influence its solubility, reactivity, and biological activity. The longer alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
5431-58-3 |
|---|---|
Formule moléculaire |
C18H28ClNOS |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N,N-dipentylacetamide |
InChI |
InChI=1S/C18H28ClNOS/c1-3-5-7-13-20(14-8-6-4-2)18(21)15-22-17-11-9-16(19)10-12-17/h9-12H,3-8,13-15H2,1-2H3 |
Clé InChI |
JBUDLKCTFRKOCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=O)CSC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)




![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

